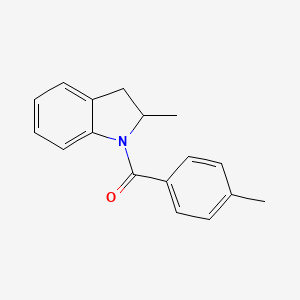![molecular formula C22H25ClN2O2 B5353690 {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Wirkmechanismus
The mechanism of action of {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. Studies have shown that the compound can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can increase the levels of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. These neurotransmitters are important for cognitive function, mood regulation, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its potential as a treatment for certain types of cancer and neurodegenerative diseases. The compound has also been shown to have a range of biochemical and physiological effects, which can be useful in studying these processes.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations, and further research is needed to determine its safety for use in vivo.
Zukünftige Richtungen
There are several future directions for research involving {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One area of research involves the development of more potent and selective analogs of the compound for use as cancer treatments. Another area of research involves the investigation of the compound's potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential as a treatment for certain types of cancer and neurodegenerative diseases. The compound has a range of biochemical and physiological effects, and its mechanism of action is not fully understood. Further research is needed to determine the safety and efficacy of the compound for use in vivo, as well as its potential for the development of more potent and selective analogs.
Synthesemethoden
The synthesis of {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves several steps. The first step is the synthesis of 3-methoxy-4-hydroxybenzaldehyde, which is then reacted with 4-methylbenzyl bromide to form 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This compound is then reacted with 4-pyridinylmethylamine to form {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine. Finally, this compound is treated with hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a treatment for certain types of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment in vivo.
Another area of research involves the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the development of these diseases.
Eigenschaften
IUPAC Name |
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-17-3-5-19(6-4-17)16-26-21-8-7-20(13-22(21)25-2)15-24-14-18-9-11-23-12-10-18;/h3-13,24H,14-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZYVMZCRJMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=NC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2,6-dichlorobenzenesulfonamide hydrochloride](/img/structure/B5353622.png)

![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5353635.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5353639.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5353641.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride](/img/structure/B5353642.png)
![2-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinamide](/img/structure/B5353645.png)
![3-isobutyl-1-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5353652.png)

![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)

![[1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5353691.png)
![2-methoxy-N-methyl-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5353699.png)
